molecular formula C20H14F4N2O3 B2643816 [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate CAS No. 955964-58-6

[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate

Cat. No.: B2643816
CAS No.: 955964-58-6
M. Wt: 406.337
InChI Key: JXHIFYUXZRPJBV-UHFFFAOYSA-N
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Description

[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methylbenzoyl group and a trifluoromethyl group, as well as a fluorobenzenecarboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the methylbenzoyl group: This step involves the acylation of the pyrazole ring using 4-methylbenzoyl chloride in the presence of a base such as pyridine.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethyl iodide and a suitable catalyst.

    Esterification: The final step involves the reaction of the pyrazole derivative with 4-fluorobenzenecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development, particularly in the design of anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl benzoate
  • [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-chlorobenzenecarboxylate
  • [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-bromobenzenecarboxylate

Uniqueness

The uniqueness of [1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and fluorobenzene groups can enhance its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

[1-(4-methylbenzoyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O3/c1-12-2-4-13(5-3-12)18(27)26-17(20(22,23)24)10-16(25-26)11-29-19(28)14-6-8-15(21)9-7-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHIFYUXZRPJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=CC(=N2)COC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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